molecular formula C20H36N4O2 B4140463 N',N'''-1,2-cyclohexanediylbis(N-cyclohexylurea) CAS No. 303092-38-8

N',N'''-1,2-cyclohexanediylbis(N-cyclohexylurea)

Cat. No. B4140463
CAS RN: 303092-38-8
M. Wt: 364.5 g/mol
InChI Key: SHTYCRUAKRBNEY-UHFFFAOYSA-N
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Description

N',N'''-1,2-cyclohexanediylbis(N-cyclohexylurea), also known as CHU, is a cyclic urea derivative that has gained significant attention in scientific research due to its potential therapeutic applications. CHU is a white crystalline solid that is soluble in polar solvents such as water, methanol, and ethanol.

Scientific Research Applications

N',N'''-1,2-cyclohexanediylbis(N-cyclohexylurea) has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. N',N'''-1,2-cyclohexanediylbis(N-cyclohexylurea) has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, N',N'''-1,2-cyclohexanediylbis(N-cyclohexylurea) has been found to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory diseases.

Mechanism of Action

The mechanism of action of N',N'''-1,2-cyclohexanediylbis(N-cyclohexylurea) is not yet fully understood. However, it is believed that N',N'''-1,2-cyclohexanediylbis(N-cyclohexylurea) exerts its anti-cancer effects by inhibiting the activity of enzymes involved in cancer cell proliferation. N',N'''-1,2-cyclohexanediylbis(N-cyclohexylurea) has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N',N'''-1,2-cyclohexanediylbis(N-cyclohexylurea) has been found to inhibit the production of reactive oxygen species, which can contribute to the development of cancer and other diseases.
Biochemical and Physiological Effects:
N',N'''-1,2-cyclohexanediylbis(N-cyclohexylurea) has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, N',N'''-1,2-cyclohexanediylbis(N-cyclohexylurea) has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N',N'''-1,2-cyclohexanediylbis(N-cyclohexylurea) has also been found to have anti-bacterial and anti-fungal properties, making it a potential treatment for infectious diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N',N'''-1,2-cyclohexanediylbis(N-cyclohexylurea) is its relatively low toxicity, making it a safe compound for use in lab experiments. Additionally, N',N'''-1,2-cyclohexanediylbis(N-cyclohexylurea) is stable under a range of conditions, making it easy to handle and store. However, N',N'''-1,2-cyclohexanediylbis(N-cyclohexylurea) is relatively expensive, which can limit its use in large-scale experiments. Additionally, the mechanism of action of N',N'''-1,2-cyclohexanediylbis(N-cyclohexylurea) is not yet fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several potential future directions for research on N',N'''-1,2-cyclohexanediylbis(N-cyclohexylurea). One area of interest is in the development of N',N'''-1,2-cyclohexanediylbis(N-cyclohexylurea)-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N',N'''-1,2-cyclohexanediylbis(N-cyclohexylurea) and to identify potential targets for its therapeutic effects. Finally, research is needed to optimize the synthesis of N',N'''-1,2-cyclohexanediylbis(N-cyclohexylurea) and to identify more cost-effective methods for producing the compound.
In conclusion, N',N'''-1,2-cyclohexanediylbis(N-cyclohexylurea) is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. While further research is needed to fully understand its mechanism of action and optimize its synthesis, N',N'''-1,2-cyclohexanediylbis(N-cyclohexylurea) represents an exciting area of research with significant potential for future therapeutic developments.

properties

IUPAC Name

1-cyclohexyl-3-[2-(cyclohexylcarbamoylamino)cyclohexyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N4O2/c25-19(21-15-9-3-1-4-10-15)23-17-13-7-8-14-18(17)24-20(26)22-16-11-5-2-6-12-16/h15-18H,1-14H2,(H2,21,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTYCRUAKRBNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2CCCCC2NC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387987
Record name AC1MGF1W
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303092-38-8
Record name AC1MGF1W
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CYCLOHEXYL-3-(2-(3-CYCLOHEXYL-UREIDO)-CYCLOHEXYL)-UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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